molecular formula C20H18ClN3O3S B2980929 2-(4-chlorobenzamido)-N-(2-methoxyphenethyl)thiazole-4-carboxamide CAS No. 941990-42-7

2-(4-chlorobenzamido)-N-(2-methoxyphenethyl)thiazole-4-carboxamide

Cat. No.: B2980929
CAS No.: 941990-42-7
M. Wt: 415.89
InChI Key: BPZFBSVXNOBUFJ-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzamido)-N-(2-methoxyphenethyl)thiazole-4-carboxamide is a thiazole-based carboxamide derivative characterized by two key substituents:

  • Position 4: A carboxamide linked to a 2-methoxyphenethyl group (-NH-CH₂CH₂-C₆H₄-OCH₃), offering aromaticity and steric bulk.

Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-N-[2-(2-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-27-17-5-3-2-4-13(17)10-11-22-19(26)16-12-28-20(23-16)24-18(25)14-6-8-15(21)9-7-14/h2-9,12H,10-11H2,1H3,(H,22,26)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZFBSVXNOBUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-chlorobenzamido)-N-(2-methoxyphenethyl)thiazole-4-carboxamide, with the CAS number 955731-89-2, is a compound that belongs to the class of thiazole-4-carboxamides. Its structure incorporates various functional groups that suggest potential biological activity, particularly in medicinal chemistry. This article explores its biological activities, focusing on its pharmacological properties, structure-activity relationships, and related case studies.

  • Molecular Formula : C24H24ClN3O3S
  • Molecular Weight : 470.0 g/mol

Biological Activity

The compound's biological activity has been investigated primarily in the context of its potential therapeutic applications. Notably, thiazole derivatives are known for their diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of thiazole derivatives were synthesized and screened for antiproliferative activity against various cancer cell lines. One study reported that modifications in the thiazole structure enhanced the anticancer efficacy from micromolar to low nanomolar ranges against melanoma and prostate cancer cells .

Table 1: Summary of Anticancer Activity Studies

Compound TypeCancer Cell LineIC50 (µM)Mechanism of Action
Thiazole DerivativesMelanoma0.124Inhibition of tubulin polymerization
Thiazole DerivativesProstate Cancer3.81Inhibition of tubulin polymerization

The mechanisms through which thiazole derivatives exert their biological effects often involve interaction with cellular targets such as enzymes and receptors. For example, acetylcholinesterase (AChE) inhibition has been linked to cognitive enhancement in Alzheimer’s disease models . The presence of the thiazole ring in the compound suggests potential AChE inhibitory activity, which could be explored further.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. The incorporation of specific substituents can significantly influence the compound's potency and selectivity. For instance, variations in the benzamide moiety or alterations to the methoxyphenethyl group can lead to substantial changes in biological activity.

Case Studies

  • Inhibition Studies : A study on related thiazole compounds demonstrated varying levels of AChE inhibition, with some derivatives achieving IC50 values as low as 2.7 µM . This highlights the potential for developing new AChE inhibitors based on the thiazole framework.
  • Antiproliferative Effects : Another investigation into a series of thiazolidine derivatives revealed significant antiproliferative effects against multiple cancer types, suggesting that structural modifications can enhance therapeutic efficacy .

Future Research Directions

Further research is warranted to explore:

  • In Vivo Efficacy : Testing in animal models to assess pharmacokinetics and toxicity.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
  • Analog Design : Development of analogs with modified structures to enhance potency and selectivity against specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related thiazole carboxamides:

Compound Name Substituents on Thiazole Amide Group Molecular Weight (g/mol) Synthesis Yield Purity Key Differences vs. Target Compound Reference
Target Compound 4-Chlorobenzamido (Position 2) N-(2-Methoxyphenethyl) 403.92 N/A Unknown - -
2-Phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide Phenyl (Position 2) 3,4,5-Trimethoxyphenyl ~425 89.7% High Lacks chloro group; trimethoxy enhances polarity
2-Chloro-N-(4-fluorophenyl)benzo[d]thiazole-4-carboxamide Chloro (benzothiazole core) 4-Fluorophenyl 348.79 90% High Benzothiazole core; fluorine vs. methoxy
N-(4,4-Difluorocyclohexyl)-2-(3-methyl-1-(3,4,5-trimethoxybenzamido)butyl)thiazole-4-carboxamide 3-Methyl-1-(3,4,5-TMB)butyl 4,4-Difluorocyclohexyl ~585 78% 99% Aliphatic amine; bulkier substituents
4-Chloro-N-(4-(thiazol-2-ylsulfamoyl)phenyl)benzamide Chlorobenzamide (non-thiazole) Thiazol-2-ylsulfamoylphenyl 406.84 N/A Unknown Sulfamoyl linker; distinct scaffold

Discussion of Key Findings

  • Substituent Impact: Chlorine: Enhances binding to hydrophobic pockets in target proteins (e.g., kinases) .
  • Synthetic Challenges : Lower yields in (e.g., 31% for azido derivatives) highlight the difficulty of coupling bulky amines .
  • Biological Optimization : Compounds with balanced lipophilicity (e.g., ’s difluorocyclohexyl) show improved bioavailability, suggesting avenues for target compound optimization .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 2-(4-chlorobenzamido)-N-(2-methoxyphenethyl)thiazole-4-carboxamide with high purity?

  • Methodology : Optimize coupling reactions using carbodiimide reagents (e.g., EDCI/HOBt) to activate the carboxyl group for amide bond formation. Control reaction pH (6–7) and temperature (0–25°C) to minimize side products . Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity (>95%) by HPLC with UV detection at 254 nm .

Q. How is structural confirmation achieved for this compound?

  • Methodology : Use 1^1H NMR (400 MHz, CDCl3_3) to verify aromatic protons (δ 7.1–8.0 ppm), methoxy groups (δ 3.7–3.8 ppm), and thiazole protons (δ 7.7–8.0 ppm). Confirm molecular weight via ESI-MS (e.g., [M+H]+^+ at m/z 460.2) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodology : Test anticancer activity using MTT assays (48–72 hr exposure, IC50_{50} determination in cancer cell lines like MCF-7 or A549). For antimicrobial screening, perform broth microdilution assays (MIC values against S. aureus or E. coli) .

Advanced Research Questions

Q. How do substituent variations on the benzamido group influence bioactivity?

  • Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups. Compare IC50_{50} values in cytotoxicity assays and analyze trends using molecular docking (e.g., targeting tubulin or kinase domains) .

Q. What strategies address low solubility in pharmacological testing?

  • Methodology : Develop prodrugs via esterification of the carboxamide group (e.g., ethyl ester derivatives) to enhance lipophilicity. Alternatively, formulate as nanoparticles using PLGA polymers (70–150 nm size, characterized by DLS) or cyclodextrin complexes .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodology : Standardize assay protocols (cell passage number, serum concentration) and validate with positive controls (e.g., doxorubicin for cytotoxicity). Perform meta-analysis of published IC50_{50} values, accounting for differences in cell viability assays (e.g., MTT vs. resazurin) .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

  • Methodology : Use murine xenograft models (e.g., BALB/c nude mice with HT-29 tumors) to assess tumor growth inhibition. Monitor pharmacokinetics via LC-MS/MS (plasma half-life, bioavailability) and tissue distribution studies .

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